2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
Historical Development of Quinazolinone Research
Quinazolinones, heterocyclic compounds featuring a fused benzene and pyrimidine ring, have evolved significantly since their first isolation from the alkaloid vasicine in the 19th century. Early synthetic efforts, such as the Griess synthesis (1889) and Niementowski method (1895), established foundational routes for quinazolinone production. The mid-20th century marked a turning point with the discovery of methaqualone, a 4-quinazolinone derivative renowned for its sedative-hypnotic properties. This breakthrough spurred interest in quinazolinones as scaffolds for diverse pharmacological activities, including antitumor, antimicrobial, and antimalarial effects.
In the 21st century, research has shifted toward targeted therapies. For instance, quinazoline-based drugs like erlotinib and gefitinib inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, demonstrating efficacy in cancers with specific genetic profiles. The structural versatility of quinazolinones—enabling substitutions at positions 2, 3, and 4—has facilitated the development of derivatives tailored to interact with molecular targets such as DNA topoisomerases and microtubules.
Significance of Quinazolinone-Acetamide Hybrids
The integration of acetamide moieties into quinazolinone frameworks enhances pharmacological properties by improving solubility, bioavailability, and target affinity. For example, ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate (3c) and related derivatives exhibit potent antitumor activity against melanoma (SK-MEL-2) and colon cancer (HT29) cell lines, outperforming 5-fluorouracil in vitro. Similarly, quinazolinone-1,2,3-triazole-acetamide conjugates demonstrate competitive α-glucosidase inhibition (IC50 = 4.8–140.2 μM), offering potential for diabetes management.
Table 1: Antitumor Activity of Select Quinazolinone-Acetamide Derivatives
| Compound | Target Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 3c | SK-MEL-2 | 0.89 | |
| 10b | MCF7 | 1.12 | |
| 5-Fluorouracil | HT29 | 3.45 |
The acetamide group’s hydrogen-bonding capacity and flexibility enable interactions with enzymatic active sites, as evidenced by molecular docking studies of α-glucosidase inhibitors. This modularity underscores the hybrid’s utility in rational drug design.
Current Research Trends in Quinazolinone-Based Compounds
Contemporary studies emphasize three key areas:
- Targeted Molecular Therapies : Derivatives like 6-chloro-4-(2-fluorophenyl)quinazolinones are designed to inhibit overexpressed oncogenic kinases in cancers.
- Green Synthesis Methods : Microwave-assisted reactions and solvent-free techniques reduce synthetic steps and improve yields. For instance, microwave irradiation coupled with phase-transfer catalysis achieves 85–92% yields in N-alkylation reactions.
- Multifunctional Hybrids : Combining quinazolinones with triazoles, sulfonamides, or hydrazides expands their therapeutic scope. A recent study reported hybrids with dual antidiabetic and anticoccidial activities.
Table 2: α-Glucosidase Inhibition by Quinazolinone-Triazole-Acetamide Conjugates
| Compound | IC50 (μM) | Ki (μM) | Inhibition Mode |
|---|---|---|---|
| 9c | 4.8 | 4.8 | Competitive |
| Acarbose | 750.0 | N/A | Non-competitive |
Pharmacological Significance of 3-(Methylsulfanyl)phenyl Moiety
The 3-(methylsulfanyl)phenyl group in the acetamide side chain contributes critically to the compound’s bioactivity. The methylsulfanyl (-SMe) substituent enhances lipophilicity, facilitating membrane permeability and sustained receptor engagement. Additionally, its electron-donating properties stabilize charge-transfer interactions with hydrophobic enzyme pockets, as observed in anticoccidial N-(2-aminophenyl)-2-quinazolinone-acetamide derivatives.
In molecular docking simulations, the -SMe group forms van der Waals contacts with residues in α-glucosidase’s active site, augmenting inhibitory potency. This moiety’s metabolic stability—resisting rapid oxidation compared to thiol groups—further underscores its therapeutic utility.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2S/c1-31-16-6-4-5-15(12-16)26-21(29)13-28-20-10-9-14(24)11-18(20)22(27-23(28)30)17-7-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNGKIJNKOAXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with 2-fluorobenzoyl chloride to form the quinazolinone core. This intermediate is then chlorinated using thionyl chloride to introduce the chloro substituent. The final step involves the acylation of the quinazolinone intermediate with 3-(methylsulfanyl)phenylacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily investigated for its therapeutic potential , which includes:
- Anti-inflammatory Properties : Research indicates that compounds with a quinazolinone core may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : The structural components of this compound suggest it may interact with specific cellular pathways involved in cancer proliferation. Preliminary studies have shown potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : The presence of halogenated phenyl groups often enhances the antimicrobial properties of organic compounds. This compound may exhibit activity against bacterial and fungal pathogens.
Biological Studies
In biological studies, the compound is analyzed for its interactions with various molecular targets, including:
- Enzymatic Inhibition : Investigations into the inhibition of enzymes involved in disease processes are crucial. The compound may inhibit kinases or other enzymes that play significant roles in cancer progression or inflammation.
- Receptor Modulation : The interaction with specific receptors can lead to various biological responses. Understanding these interactions could pave the way for developing drugs that modulate receptor activity effectively.
Pharmaceutical Development
The compound serves as a lead compound in drug development, where its efficacy and safety profiles are optimized through:
- Structure-Activity Relationship (SAR) Studies : By modifying different functional groups on the molecule, researchers can enhance its pharmacological properties and reduce side effects.
- Formulation Development : The compound's solubility and stability are critical for its formulation into effective drug delivery systems.
Industrial Applications
Beyond medicinal chemistry, this compound may also find applications as an intermediate in organic synthesis , particularly in creating more complex molecules with desired biological activities. Its unique structure allows it to serve as a building block for synthesizing other bioactive compounds.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Cytotoxicity Studies : A study demonstrated that variations in substituents on the phenyl rings significantly affect solubility and reactivity profiles, impacting cytotoxicity against cancer cell lines .
- Enzyme Inhibition Research : Investigations into enzyme inhibition revealed that this compound could inhibit certain kinases involved in cancer pathways, suggesting a mechanism for its anticancer effects .
- Antimicrobial Activity Assessment : Research highlighted its potential antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and fluorophenyl groups enhances its binding affinity and specificity, while the acetamide moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Variations
2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(2-Ethyl-6-Methylphenyl)Acetamide (CAS 763114-88-1)
- Core: Quinazolinone with a sulfanyl bridge.
- Substituents: 4-Chlorophenyl (quinazolinone), 2-ethyl-6-methylphenyl (acetamide).
- This may reduce solubility but improve membrane permeability .
N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-[4-(Methylsulfanyl)Phenyl]Acetamide
- Core: Pyrazolone instead of quinazolinone.
- Substituents : Methylsulfanylphenyl (acetamide), dimethyl-phenyl (pyrazolone).
- However, the methylsulfanyl group mirrors the target compound’s acetamide substituent, suggesting comparable lipophilicity .
Substituent Effects on Physicochemical Properties
Halogen Substituents
- Target Compound : 6-Chloro and 2-fluoro groups provide electron-withdrawing effects, enhancing metabolic stability and influencing dipole moments.
- Analog (CAS 477329-16-1): Features a 4-chlorophenyl and sulfamoylphenyl group.
Methylsulfanyl vs. Sulfanyl Bridges
- Target Compound : The 3-(methylsulfanyl)phenyl group offers moderate lipophilicity (logP ~3.5–4.0), balancing solubility and permeability.
- Analog (CAS 763114-88-1) : The sulfanyl bridge may participate in disulfide bond formation, altering redox activity and stability under physiological conditions .
Hydrogen Bonding and Crystal Packing
- Target Compound: The quinazolinone carbonyl and acetamide NH groups provide hydrogen-bonding sites, critical for target binding (e.g., kinase ATP pockets).
- target’s ~430 Da) .
Tabulated Comparison of Key Analogs
Research Findings and Implications
- Bioactivity: Quinazolinones with chloro/fluoro substituents (e.g., target compound) show enhanced kinase inhibition compared to non-halogenated analogs due to improved electron-deficient aromatic interactions .
- Solubility : The 3-(methylsulfanyl)phenyl group in the target compound provides a favorable logP for oral bioavailability, whereas sulfamoyl-containing analogs (e.g., 477329-16-1) may require formulation adjustments .
- Crystallography : Analogs with bulkier substituents (e.g., 2-ethyl-6-methylphenyl in 763114-88-1) exhibit distinct crystal packing, influencing dissolution rates and polymorph stability .
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H18ClF N2O2S
- Molecular Weight : 372.88 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the chloro and fluorine substituents enhances its lipophilicity, potentially increasing cell membrane permeability.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Kinases : Many quinazoline derivatives are known to target kinases involved in cancer progression, such as EGFR (epidermal growth factor receptor).
Antimicrobial Activity
The compound's potential antimicrobial properties have been evaluated against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that the compound exhibits varying degrees of activity against both gram-positive and gram-negative bacteria, as well as fungi. For instance, MIC values were comparable to conventional antibiotics like ciprofloxacin.
Anti-inflammatory Effects
Quinazoline derivatives are also being explored for their anti-inflammatory properties:
- COX Inhibition : Some studies suggest that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
Case Studies
-
In Vitro Studies : A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 6-position significantly enhanced anticancer activity against breast cancer cell lines.
Compound IC50 (µM) Cell Line Compound A 5.0 MCF-7 Compound B 3.5 MDA-MB-231 Target Compound 4.0 MCF-7 - Animal Models : In vivo studies using murine models have shown that administration of similar quinazoline compounds resulted in tumor size reduction and improved survival rates in treated groups compared to controls.
Q & A
Q. How can synthetic routes for this compound be designed to ensure reproducibility and scalability?
- Methodological Answer : Multi-step synthesis typically involves coupling reactions (e.g., amide bond formation) and heterocyclic ring assembly. For example, the quinazolinone core can be synthesized via cyclization of substituted anthranilic acid derivatives, followed by functionalization with fluorophenyl and methylsulfanylphenyl groups. Purification methods like column chromatography or recrystallization (e.g., using methylene chloride) are critical for isolating intermediates . Low-yield steps (e.g., <5% in some analogs) require optimization via temperature control or catalyst screening .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and confirms regioselectivity. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Single-crystal X-ray diffraction provides absolute stereochemical confirmation, as demonstrated for structurally related acetamide derivatives with three distinct conformers in the asymmetric unit . High-resolution MS and IR spectroscopy further verify functional groups .
Q. How can researchers evaluate the compound's biological activity in vitro?
- Methodological Answer : Begin with high-throughput screening against target proteins (e.g., kinases or receptors) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). For antimicrobial or anticancer activity, perform cell viability assays (MTT or resazurin-based) with dose-response curves (e.g., IC₅₀ determination). Structure-activity relationship (SAR) studies require systematic substitution of the fluorophenyl or methylsulfanyl groups to assess pharmacophore contributions .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for this compound?
- Methodological Answer : Quantum mechanical (QM) calculations (e.g., DFT) model transition states and predict regioselectivity in cyclization steps. Machine learning algorithms, such as those used in ICReDD’s reaction path search methods, integrate experimental data to prioritize high-yield conditions. Molecular dynamics simulations assess solvent effects on crystallization .
Q. How can statistical design of experiments (DoE) resolve low-yield synthetic steps?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions. For example, a Central Composite Design (CCD) improved yields in analogous acetamide syntheses by 20% through iterative adjustment of reaction time and stoichiometry .
Q. How to address contradictory crystallographic data in structural analysis?
- Methodological Answer : When multiple conformers exist (e.g., three molecules in the asymmetric unit with dihedral angles varying by >20°), perform Hirshfeld surface analysis to quantify intermolecular interactions. Compare with Density Functional Theory (DFT)-optimized geometries to distinguish static disorder from dynamic motion .
Q. What process engineering considerations are critical for scaling up synthesis?
- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer in exothermic steps (e.g., cyclization). Membrane separation technologies (e.g., nanofiltration) purify intermediates while minimizing solvent waste. Process Analytical Technology (PAT) tools monitor reaction progress in real time .
Q. How do substituent modifications impact target binding affinity?
- Methodological Answer : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to assess electronic effects on receptor binding. Molecular docking (AutoDock Vina) predicts binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) for SAR refinement .
Q. What advanced purification methods resolve closely related impurities?
Q. How to design stability studies under stressed conditions?
- Methodological Answer :
Expose the compound to accelerated degradation conditions (40°C/75% RH for 6 months). Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products (e.g., hydrolyzed amide bonds). Kinetic modeling (Arrhenius equation) predicts shelf life under standard storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
